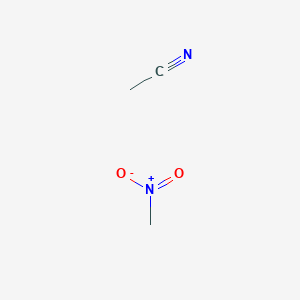
Acetonitrile--nitromethane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile–nitromethane (1/1) is a binary solvent mixture composed of equal parts acetonitrile and nitromethane. This mixture is known for its ideal solvent properties, making it a valuable component in various chemical processes. Acetonitrile is a colorless liquid with a sweet, ether-like odor, while nitromethane is a colorless, oily liquid with a mild, fruity odor. Both compounds are polar and miscible with each other, resulting in a solvent mixture with unique physical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile–nitromethane (1/1) involves simply mixing equal volumes of acetonitrile and nitromethane. This process does not require any special reaction conditions or catalysts, making it straightforward and efficient .
Industrial Production Methods
In industrial settings, acetonitrile and nitromethane are produced separately and then combined in the desired ratio. Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture, while nitromethane is synthesized through the nitration of propane. The two solvents are then mixed in equal parts to create the acetonitrile–nitromethane (1/1) mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile–nitromethane (1/1) can undergo various chemical reactions, including:
Oxidation: Both acetonitrile and nitromethane can be oxidized under appropriate conditions.
Reduction: Reduction reactions involving acetonitrile typically yield primary amines, while nitromethane can be reduced to methylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, while nitromethane can undergo nitroalkane reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like cyanide ions and Grignard reagents are often employed.
Major Products
Oxidation: Acetonitrile oxidation can produce acetic acid, while nitromethane oxidation can yield nitroethane.
Reduction: Reduction of acetonitrile results in ethylamine, and reduction of nitromethane produces methylamine.
Substitution: Substitution reactions involving acetonitrile can form various nitriles, while nitromethane can yield nitroalkanes.
Wissenschaftliche Forschungsanwendungen
Acetonitrile–nitromethane (1/1) is utilized in a wide range of scientific research applications:
Chemistry: The mixture is used as a solvent in organic synthesis, particularly in reactions requiring polar aprotic solvents.
Biology: It serves as a solvent for the extraction and purification of biomolecules.
Medicine: The mixture is employed in pharmaceutical research for the synthesis of drug intermediates.
Industry: Acetonitrile–nitromethane (1/1) is used in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The unique properties of acetonitrile–nitromethane (1/1) arise from the weak interactions between the acetonitrile and nitromethane molecules. These interactions are primarily due to the antiparallel alignment of the dipoles of the two solvents. This alignment results in a mixture that behaves as an ideal solvent, with physical properties that can be predicted by the additivity rules of the pure components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone–acetonitrile: Another binary solvent mixture with similar polar properties.
Methanol–acetonitrile: A mixture used in various analytical applications.
Ethanol–acetonitrile: Commonly used in chromatography
Uniqueness
Acetonitrile–nitromethane (1/1) is unique due to its ideal solvent properties, which are not significantly perturbed by the interactions between the two components. This makes it particularly valuable in applications requiring precise solvent behavior .
Eigenschaften
CAS-Nummer |
93240-97-2 |
|---|---|
Molekularformel |
C3H6N2O2 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
acetonitrile;nitromethane |
InChI |
InChI=1S/C2H3N.CH3NO2/c1-2-3;1-2(3)4/h1H3;1H3 |
InChI-Schlüssel |
NSGXIRUYPVAGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















